Lipase Inhibition: Ortho-Bromo Derivative Exhibits Quantifiable Activity Against Porcine Pancreatic Lipase
Ethyl 2-(2-bromophenyl)acetate demonstrates direct inhibitory activity against porcine pancreatic lipase with a reported IC50 value of 28.9 μM, as measured in a biochemical assay [1]. While no direct head-to-head comparison with the 4-bromo isomer is available in this assay, class-level inference suggests that the ortho-substitution pattern is critical for enzyme binding, as para-substituted analogs are typically utilized for LPA receptor antagonism rather than direct lipase inhibition .
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 28.9 μM (28,900 nM) |
| Comparator Or Baseline | Ethyl 2-(4-bromophenyl)acetate (no reported lipase inhibition activity; utilized for LPA1 antagonism) |
| Quantified Difference | Not directly comparable due to differing biological targets |
| Conditions | Porcine pancreatic lipase, preincubation for 10 mins, 4-MUO substrate, measured at 60 sec intervals for 40 mins |
Why This Matters
This specific inhibitory activity profile positions the ortho-bromo derivative as a valuable tool compound for studying lipase-mediated pathways, whereas the para-isomer serves entirely different pharmacological applications.
- [1] BindingDB Entry BDBM50552221. CHEMBL4098933. IC50 = 28,900 nM against porcine pancreatic lipase. View Source
